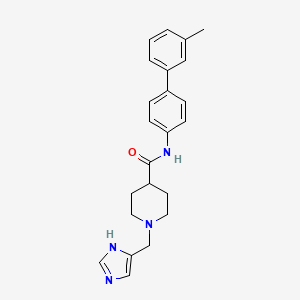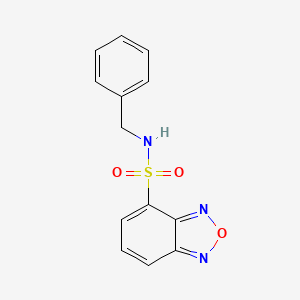
4-(anilinosulfonyl)-2-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-(anilinosulfonyl)-2-thiophenecarboxylic acid often involves multi-step reactions, starting from readily available precursors. For instance, N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes can be prepared through the reaction of 4-chloromethylthiophene-2-carbaldehyde with N-(2-halogenophenyl) substituted acetamides and sulfonamides in the presence of carbonate salts. These intermediates can then be converted into various functionalized thiophene derivatives, including carboxylic acids, through palladium-catalyzed intramolecular cyclization and further reactions (Bogza et al., 2018).
Molecular Structure Analysis
The molecular structure of 4-(anilinosulfonyl)-2-thiophenecarboxylic acid derivatives can be elucidated through various spectroscopic and computational methods. Studies have shown that these compounds can adopt different conformations depending on the substituents and reaction conditions. Computational methods like AM1 and MNDO have been used to optimize the molecular geometry and explore the conformational landscape of related thiophene carboxylic acids, revealing insights into their structural properties (Buemi, 1989).
Chemical Reactions and Properties
4-(Anilinosulfonyl)-2-thiophenecarboxylic acid and its derivatives participate in various chemical reactions, highlighting their versatility. For example, reactions with diiron nonacarbonyl have demonstrated the potential for cyclometalation, methyl migration, and formation of organometallic products, showcasing the reactivity of the thiophene moiety and the potential for creating complex structures (Wang et al., 1999).
Physical Properties Analysis
The physical properties of 4-(anilinosulfonyl)-2-thiophenecarboxylic acid derivatives, such as fluorescence quantum yields, have been studied, providing insights into their optical properties and potential applications in materials science. These studies have established structure-optical properties relationships, which are crucial for designing compounds with desired photophysical characteristics (Bogza et al., 2018).
Chemical Properties Analysis
The chemical properties of thiophene carboxylic acids and their derivatives, including 4-(anilinosulfonyl)-2-thiophenecarboxylic acid, are influenced by their functional groups. These compounds have been explored for their reactivity in various contexts, including palladium-catalyzed arylation reactions, highlighting their potential in synthetic chemistry and the development of new materials (Nakano et al., 2008).
Propriétés
IUPAC Name |
4-(phenylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S2/c13-11(14)10-6-9(7-17-10)18(15,16)12-8-4-2-1-3-5-8/h1-7,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDXLCCQMXTNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5660241.png)

![3-[5-(dimethylamino)-1-methyl-1H-1,2,4-triazol-3-yl]-N,N-diethylbenzamide](/img/structure/B5660267.png)
![(3aR*,6aR*)-2-cyclopentyl-5-[(3-methylisoxazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5660272.png)
![2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5660279.png)
![N-{[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]methyl}-2-furamide](/img/structure/B5660284.png)


![3-(4-chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5660304.png)

![3-[4-(1-ethoxyethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5660316.png)

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone]](/img/structure/B5660346.png)
![3-allyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660358.png)